molecular formula C14H18N2O B12936375 3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one CAS No. 64429-46-5

3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12936375
CAS No.: 64429-46-5
M. Wt: 230.31 g/mol
InChI Key: FCIYDFBPJVPCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound is characterized by the presence of a 2,6-dimethylphenyl group, an ethyl group, and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dimethylphenylamine and ethyl acetoacetate.

    Formation of Imidazole Ring: The reaction between 2,6-dimethylphenylamine and ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, leads to the formation of the imidazole ring.

    Substitution Reactions: Subsequent substitution reactions introduce the ethyl and methyl groups at the desired positions on the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

  • 1-Phenyl-2-methyl-4-ethyl-1H-imidazol-5(4H)-one
  • 1-(2,4-Dimethylphenyl)-2-methyl-4-ethyl-1H-imidazol-5(4H)-one
  • 1-(2,6-Dimethylphenyl)-2-methyl-4-propyl-1H-imidazol-5(4H)-one

Uniqueness: 1-(2,6-Dimethylphenyl)-4-ethyl-2-methyl-1H-imidazol-5(4H)-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group provides steric hindrance, affecting the compound’s interactions with other molecules.

Properties

CAS No.

64429-46-5

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-ethyl-2-methyl-4H-imidazol-5-one

InChI

InChI=1S/C14H18N2O/c1-5-12-14(17)16(11(4)15-12)13-9(2)7-6-8-10(13)3/h6-8,12H,5H2,1-4H3

InChI Key

FCIYDFBPJVPCPP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=N1)C)C2=C(C=CC=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.